4-Aminoisoquinolin-1(2H)-one hydrochloride 4-Aminoisoquinolin-1(2H)-one hydrochloride
Brand Name: Vulcanchem
CAS No.: 108127-91-9
VCID: VC21318153
InChI: InChI=1S/C9H8N2O.ClH/c10-8-5-11-9(12)7-4-2-1-3-6(7)8;/h1-5H,10H2,(H,11,12);1H
SMILES: C1=CC=C2C(=C1)C(=CNC2=O)N.Cl
Molecular Formula: C9H9ClN2O
Molecular Weight: 196.63 g/mol

4-Aminoisoquinolin-1(2H)-one hydrochloride

CAS No.: 108127-91-9

Cat. No.: VC21318153

Molecular Formula: C9H9ClN2O

Molecular Weight: 196.63 g/mol

* For research use only. Not for human or veterinary use.

4-Aminoisoquinolin-1(2H)-one hydrochloride - 108127-91-9

Specification

CAS No. 108127-91-9
Molecular Formula C9H9ClN2O
Molecular Weight 196.63 g/mol
IUPAC Name 4-amino-2H-isoquinolin-1-one;hydrochloride
Standard InChI InChI=1S/C9H8N2O.ClH/c10-8-5-11-9(12)7-4-2-1-3-6(7)8;/h1-5H,10H2,(H,11,12);1H
Standard InChI Key IDRKXJVMPLWSGZ-UHFFFAOYSA-N
SMILES C1=CC=C2C(=C1)C(=CNC2=O)N.Cl
Canonical SMILES C1=CC=C2C(=C1)C(=CNC2=O)N.Cl

Introduction

Chemical Identity and Properties

Molecular Identity and Basic Information

4-Aminoisoquinolin-1(2H)-one hydrochloride is cataloged in the PubChem database with the identifier CID 19802544 . The compound's CAS registry number is 108127-91-9, and it was first added to the PubChem database on December 5, 2007, with the most recent modification recorded on March 1, 2025 . This compound serves as a hydrochloride salt of the parent compound 4-Amino-1(2H)-isoquinolinone (CID 18919690) .

Structural Characteristics and Physical Properties

The molecular formula of 4-Aminoisoquinolin-1(2H)-one hydrochloride is C9H9ClN2O with a calculated molecular weight of 196.63 g/mol . Structurally, the compound consists of an isoquinoline core with an amino group (-NH2) at the 4-position and a carbonyl group at the 1-position, forming a lactam structure. The presence of the hydrochloride group significantly affects the compound's solubility and stability profiles, making it more suitable for certain pharmaceutical applications.

Chemical Identifiers and Nomenclature

The compound is known by several synonyms including 4-Amino-1,2-dihydroisoquinolin-1-one hydrochloride and 4-amino-2H-isoquinolin-1-one;hydrochloride . For precise chemical communication, various standardized identifiers have been established as presented in Table 1.

Table 1: Chemical Identifiers of 4-Aminoisoquinolin-1(2H)-one hydrochloride

Identifier TypeValue
PubChem CID19802544
CAS Number108127-91-9
IUPAC Name4-amino-2H-isoquinolin-1-one;hydrochloride
InChIInChI=1S/C9H8N2O.ClH/c10-8-5-11-9(12)7-4-2-1-3-6(7)8;/h1-5H,10H2,(H,11,12);1H
InChIKeyIDRKXJVMPLWSGZ-UHFFFAOYSA-N
SMILESC1=CC=C2C(=C1)C(=CNC2=O)N.Cl
Molecular Weight196.63 g/mol

Synthesis Methods

Transition-Metal-Free Synthesis

A notable advancement in the preparation of 4-amino isoquinolin-1(2H)-ones involves a transition-metal-free synthetic approach. This method, developed by Liu et al., utilizes a tandem reaction between arynes and oxazoles . The process occurs through a sequence of steps including a Diels-Alder reaction, followed by dehydrogenation-aromatization, and finally tautomerization .

This synthetic methodology offers several advantages:

  • It produces 4-amino isoquinolin-1(2H)-ones with yields ranging from moderate to excellent

  • The reaction can be readily scaled up for larger production requirements

  • The resulting products can be efficiently transformed into various isoquinoline derivatives

The reaction mechanism involves the formation of a cycloadduct through a [4+2] cycloaddition between the aryne and the oxazole, followed by aromatization steps to yield the desired 4-amino isoquinolin-1(2H)-one structure.

Alternative Synthetic Routes

An alternative methodology for synthesizing isoquinolin-1(2H)-one derivatives involves a non-phosgene and non-acyl azide route, as described by Chen et al . This approach utilizes β-styril carbamates as key intermediates in the synthesis process. The synthesis begins with the reaction of phenyl acetaldehydes or enol ethers of benzyl ketones with ethyl urethane to form β-styril carbamates .

Upon thermolysis at 230°C in an inert organic solution, these carbamates decompose into transient β-styril isocyanate intermediates, which subsequently cyclize to form isoquinolin-1(2H)-ones with good yields (65-93%) . This method presents a significant advantage in using readily accessible starting materials without requiring potentially hazardous reagents such as phosgene or acyl azides .

Preparative Procedures and Substrates

The preparation of substrates for synthesizing 4-amino isoquinolin-1(2H)-ones involves specific procedures that have been documented in literature . For the transition-metal-free synthesis approach, the preparation of 4,5-disubstituted oxazole substrates follows established protocols:

  • Treatment of amino acids with (Boc)2O in the presence of basic conditions (NaOH/NaHCO3)

  • Acidification followed by extraction and purification steps

  • Further reactions to obtain the desired oxazole substrates

For specialized derivatives, methods involving isocyanoacetamides have been employed. These procedures typically include:

  • Reaction of methyl isocyanoacetate with amines (e.g., diethylamine)

  • Treatment with cesium carbonate and appropriate fluoroarenes

  • Purification steps to obtain the desired precursors

These synthetic procedures utilize standard laboratory techniques and equipment, making them accessible for research and development purposes in both academic and industrial settings.

Structural Analogs and Related Compounds

Comparison with 4-Amino-2-methylisoquinolin-1(2H)-one hydrochloride

A closely related compound to 4-Aminoisoquinolin-1(2H)-one hydrochloride is 4-Amino-2-methylisoquinolin-1(2H)-one hydrochloride (CAS No. 54931-54-3). This analog features an additional methyl group at the 2-position of the isoquinolinone ring, resulting in different molecular properties as outlined in Table 2.

Table 2: Comparison of 4-Aminoisoquinolin-1(2H)-one hydrochloride and its 2-Methyl Analog

Property4-Aminoisoquinolin-1(2H)-one hydrochloride4-Amino-2-methylisoquinolin-1(2H)-one hydrochloride
CAS Number108127-91-954931-54-3
Molecular FormulaC9H9ClN2OC10H11ClN2O
Molecular Weight196.63 g/mol210.66 g/mol
InChIKeyIDRKXJVMPLWSGZ-UHFFFAOYSA-NGZDJWBACOHTMPZ-UHFFFAOYSA-N
Structural DifferenceNo substituent at 2-positionMethyl group at 2-position

The addition of the methyl group affects the compound's physicochemical properties, potentially altering its biological activity profile and pharmacokinetic characteristics.

Parent Compound and Related Derivatives

The parent compound of 4-Aminoisoquinolin-1(2H)-one hydrochloride is 4-Amino-1(2H)-isoquinolinone (PubChem CID 18919690) . The parent compound serves as a foundation for developing various derivatives with modified properties and activities. The relationships between these compounds are significant for understanding structure-activity relationships within this chemical class.

Biological Activities and Applications

Structure-Activity Relationships

The specific positioning of the amino group at the 4-position of the isoquinolinone structure confers unique properties to 4-Aminoisoquinolin-1(2H)-one hydrochloride. This functional group can participate in hydrogen bonding and serve as a site for further modification to enhance biological activity or optimize pharmacokinetic properties.

Research on structurally similar compounds suggests that modifications to the basic isoquinolinone scaffold, particularly at positions 2 and 4, can significantly influence biological activity profiles. The precise structure-activity relationships for 4-Aminoisoquinolin-1(2H)-one hydrochloride require further investigation to fully elucidate its potential in targeted therapeutic applications.

Current Research Status and Future Directions

Research Developments

Current research involving 4-Aminoisoquinolin-1(2H)-one hydrochloride and related compounds focuses primarily on developing efficient synthetic methods and exploring their potential biological activities. The transition-metal-free synthesis approach represents a significant advancement in the preparation of these compounds , potentially facilitating their broader application in medicinal chemistry and other fields.

The development of novel synthetic routes has enabled researchers to access these compounds more efficiently, supporting further exploration of their properties and potential applications . These advancements in synthetic methodology provide important tools for medicinal chemists and researchers investigating the therapeutic potential of this compound class.

Future Research Opportunities

Several promising research directions for 4-Aminoisoquinolin-1(2H)-one hydrochloride and its derivatives include:

  • Further exploration of specific biological activities and mechanisms of action

  • Development of more efficient and environmentally friendly synthetic routes

  • Investigation of structure-activity relationships through systematic modification of the basic scaffold

  • Exploration of potential applications beyond pharmaceuticals, such as in materials science

  • Evaluation of the compound's potential as a building block for more complex bioactive molecules

The ongoing interest in isoquinolinone derivatives suggests that 4-Aminoisoquinolin-1(2H)-one hydrochloride will continue to be the subject of scientific investigation, with potential applications emerging as research progresses.

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